

Saracatinib drug interactions CYP3A4 inhibitors inducers

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Compound Focus: Saracatinib

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Saracatinib's Drug Interaction Profile

The table below summarizes the key interaction characteristics of **Saracatinib**.

Aspect	Description	Key Findings & Clinical Evidence
Primary Metabolic Pathway	CYP3A4 Metabolism [1] [2]	Identified as cytochrome P450 3A4 substrate; co-administration with strong CYP3A4 inhibitors/inducers may alter plasma concentrations.
Clinical PK Interaction Study	Combined with Carboplatin/Paclitaxel [3]	Phase I study (N=116) found no evidence Saracatinib affected carboplatin/paclitaxel exposure, or vice versa. No CYP3A4-mediated PK DDI observed in this specific combination.
Preclinical Transporter Interaction	Organic Cation Transporter 2 (OCT2) Inhibition [4]	<i>In vitro</i> data: Saracatinib inhibits OCT2, antagonizing oxaliplatin efficacy by reducing cellular uptake. Consider for experiments with OCT2 substrate drugs.

Experimental Design & DDI Management

For researchers investigating **Saracatinib**'s potential drug interactions, the following approaches and methodologies are recommended.

Assessing CYP3A4-Mediated Interactions

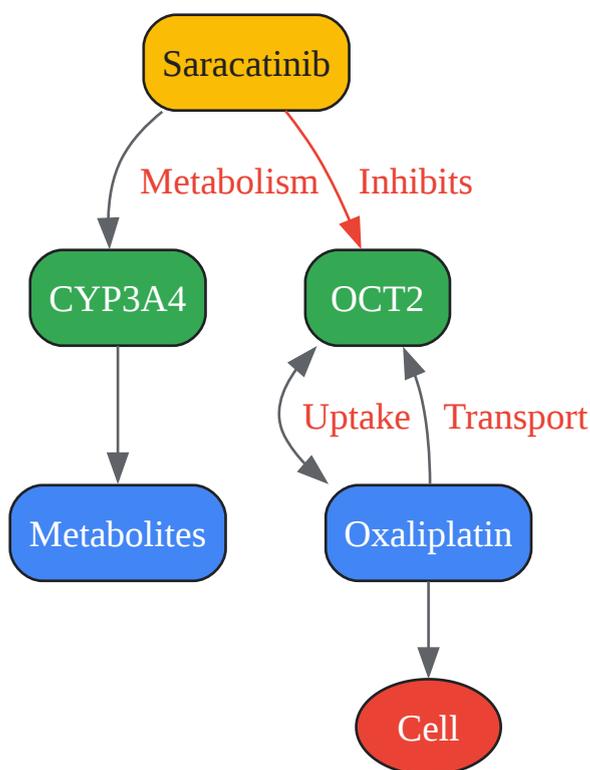
- **In Vitro Systems:** Use human liver microsomes or recombinant CYP3A4 enzymes to determine the fraction metabolized (fm) by CYP3A4 [5] [6].
- **Clinical DDI Study Design:** A typical clinical DDI study involves administering a sensitive CYP3A4 probe substrate (e.g., midazolam) alone and then co-administered with **Saracatinib**. Pharmacokinetic parameters (AUC, Cmax) are compared to determine if **Saracatinib** acts as an inducer or inhibitor [7].
- **PBPK Modeling:** Develop a Physiologically Based Pharmacokinetic (PBPK) model for **Saracatinib**. This model can integrate *in vitro* data to simulate and predict the magnitude of clinical DDIs, helping to de-risk and guide the design of clinical trials [5] [6].

Managing Potential Interactions in Research Subjects

- **With Strong CYP3A4 Inhibitors** (e.g., Ketoconazole, Clarithromycin, Ritonavir): Concurrent use may **increase Saracatinib** plasma concentrations, potentially raising the risk of adverse events. Consider dose reduction or more frequent monitoring for toxicity [8] [9].
- **With Strong CYP3A4 Inducers** (e.g., Rifampin, Carbamazepine, Phenytoin): Concurrent use may **decrease Saracatinib** plasma concentrations, potentially leading to reduced efficacy. Consider dose increase and close monitoring of therapeutic response [8] [9].

Visualizing Key Metabolic and Transporter Pathways

The diagram below illustrates the primary pathways involved in **Saracatinib**'s disposition and its key interaction mechanisms.



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Frequently Asked Questions (FAQs)

Q1: Is there any clinical evidence that Saracatinib affects the pharmacokinetics of other drugs? A1: Yes, a Phase I study in patients with solid tumors investigated **Saracatinib** in combination with carboplatin and/or paclitaxel (both CYP3A4 substrates). The study concluded that there was no evidence **Saracatinib** affected the exposure to these chemotherapeutic agents [3].

Q2: What is a critical non-CYP450 interaction that pre-clinical researchers should be aware of? A2: *In vitro* data indicates that **Saracatinib** inhibits the Organic Cation Transporter 2 (OCT2). It was shown to reduce the uptake and efficacy of oxaliplatin in colorectal cancer cell lines in a schedule-dependent manner. This is an important consideration when designing experiments with platinum-based or other OCT2 substrate drugs [4].

Q3: What is the recommended action if a research subject taking Saracatinib requires treatment with a strong CYP3A4 inducer? A3: Based on general principles of DDI management, co-administration with a strong CYP3A4 inducer may significantly reduce **Saracatinib** exposure. It is recommended to consider

increasing the **Saracatinib** dose and to closely monitor the subject for any signs of diminished efficacy. Consultation with a clinical pharmacologist is advised [8] [9].

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References

1. Saracatinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Showing BioInteractions for Saracatinib (DB11805) [go.drugbank.com]
3. Phase I study of saracatinib (AZD0530) in combination with ... [nature.com]
4. Src family kinase inhibitor saracatinib (AZD0530) impairs ... [pmc.ncbi.nlm.nih.gov]
5. Drug Interaction PBPK Modeling: Review of the Literature ... [pmc.ncbi.nlm.nih.gov]
6. High-performance PBPK model for predicting CYP3A4 ... [frontiersin.org]
7. Perspectives from the Innovation and Quality Consortium ... [sciencedirect.com]
8. Clinical relevance and methodological approach for the ... [pmc.ncbi.nlm.nih.gov]
9. Drug Interactions with CYP3A4: An Update [pharmacytimes.com]

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